molecular formula C12H24N2O2 B4621911 ethyl 2-nonylidenehydrazinecarboxylate

ethyl 2-nonylidenehydrazinecarboxylate

Cat. No. B4621911
M. Wt: 228.33 g/mol
InChI Key: WMAWNAZFAHIRMC-ACCUITESSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-nonylidenehydrazinecarboxylate and related compounds involves various chemical reactions, showcasing the versatility and complexity of organic synthesis. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by NMR and mass spectral analysis, and confirmed by X-ray diffraction studies (Achutha et al., 2017). This process demonstrates the regioselective synthesis approach common in creating pyrazole derivatives from ethyl 2-nonylidenehydrazinecarboxylate precursors.

Molecular Structure Analysis

The molecular structure of ethyl 2-nonylidenehydrazinecarboxylate derivatives is often confirmed using single-crystal X-ray diffraction, revealing intricate details about their crystal systems and molecular interactions. The study by Achutha et al. (2017) highlighted the presence of intramolecular hydrogen bonds contributing to the structural stability of synthesized compounds, along with π-π interactions that stabilize the molecular structure.

Chemical Reactions and Properties

Ethyl 2-nonylidenehydrazinecarboxylate undergoes various chemical reactions, forming complex structures with significant biological and pharmacological importance. The synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate showcases the compound's ability to react with hydrazine and arylhydrazines, leading to regioselectively synthesized pyrazole derivatives (Hanzlowsky et al., 2003).

Physical Properties Analysis

The physical properties of ethyl 2-nonylidenehydrazinecarboxylate derivatives, such as crystal system, space group, and molecular interactions, are determined through structural analysis. These properties are crucial for understanding the compound's behavior in different conditions and its potential applications in materials science.

Chemical Properties Analysis

The chemical properties of ethyl 2-nonylidenehydrazinecarboxylate derivatives, including their reactivity, stability, and interactions with other molecules, are explored through various studies. For instance, the regioselective cyclocondensation reactions highlight the compound's ability to engage in specific chemical interactions, leading to the formation of structurally diverse and complex molecules (Pryadeina et al., 2008).

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-nonylidenehydrazinecarboxylate is utilized in the synthesis of various organic compounds. For instance, it is involved in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is characterized by NMR, mass spectral analysis, and X-ray diffraction studies (Achutha et al., 2017).

Chemical Reactivity and Applications

  • The reactivity of ethyl 2-nonylidenehydrazinecarboxylate with various electrophilic reagents has been explored, leading to the formation of novel compounds. This includes its reaction with carbonyl compounds, nitrous acid, and acetylenedicarboxylic acid (Voievudskyi et al., 2016).

Role in Biological Activities

  • Compounds synthesized using ethyl 2-nonylidenehydrazinecarboxylate have shown potential in biological activities. For example, pyrazoline derivatives synthesized from it have been effective as inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, displaying promising pharmacological activities (Turkan et al., 2019).

Molecular Structure Analysis

  • Analysis of the molecular structure and interactions of compounds derived from ethyl 2-nonylidenehydrazinecarboxylate, such as through Hirshfeld surface analysis, provides insights into their chemical properties and potential applications (Achutha et al., 2017).

Synthesis of Novel Heterocyclic Compounds

  • Ethyl 2-nonylidenehydrazinecarboxylate serves as a key starting material for synthesizing a variety of novel heterocyclic compounds, which can have various applications in fields like pharmaceuticals and materials science (Voievudskyi et al., 2016).

properties

IUPAC Name

ethyl N-[(E)-nonylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-5-6-7-8-9-10-11-13-14-12(15)16-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAWNAZFAHIRMC-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=NNC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=N/NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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